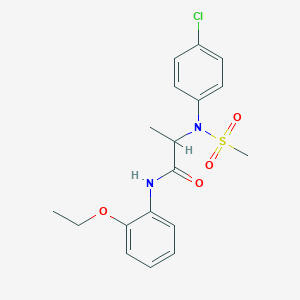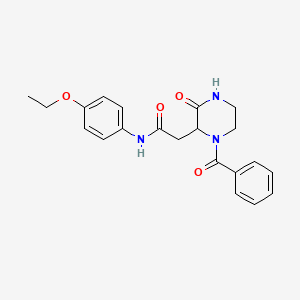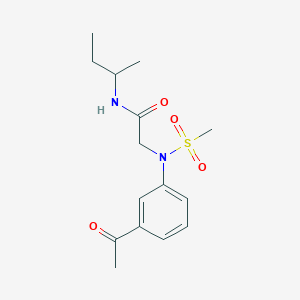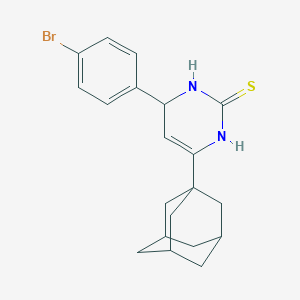
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CEP-26401, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of alaninamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects by inhibiting the activity of PARP, which is involved in the repair of DNA damage. By inhibiting PARP, N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately cell death. This mechanism has been found to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and reduction of inflammation. It has also been found to improve glucose tolerance and insulin sensitivity, reduce the accumulation of amyloid-beta protein in the brain, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer therapies with fewer side effects. However, one limitation of using N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-cancer properties by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has shown neuroprotective effects by reducing the accumulation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-16(17)20-18(22)13(2)21(26(3,23)24)15-11-9-14(19)10-12-15/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBFWZLDNYFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B4178748.png)
![2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178754.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4178774.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4178775.png)

![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)

![3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4178815.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)

![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
